molecular formula C11H17IN2O2 B14162905 Ammonium, (3-(methylcarbamoyloxy)phenyl)trimethyl-, iodide CAS No. 3983-39-9

Ammonium, (3-(methylcarbamoyloxy)phenyl)trimethyl-, iodide

Cat. No.: B14162905
CAS No.: 3983-39-9
M. Wt: 336.17 g/mol
InChI Key: MIAARRZWMRMHIS-UHFFFAOYSA-N
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Description

Ammonium, (3-(methylcarbamoyloxy)phenyl)trimethyl-, iodide is a quaternary ammonium compound with the molecular formula C11H17IN2O2. It is known for its unique structure, which includes a phenyl ring substituted with a methylcarbamoyloxy group and a trimethylammonium group, paired with an iodide ion. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ammonium, (3-(methylcarbamoyloxy)phenyl)trimethyl-, iodide typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is the reaction of 3-(methylcarbamoyloxy)aniline with trimethylamine and methyl iodide. The reaction is usually carried out in an organic solvent such as acetonitrile or acetone, under reflux conditions to ensure complete conversion to the quaternary ammonium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and purity of the final product. The reaction mixture is typically purified through recrystallization or chromatography to obtain the desired quaternary ammonium iodide.

Chemical Reactions Analysis

Types of Reactions

Ammonium, (3-(methylcarbamoyloxy)phenyl)trimethyl-, iodide undergoes various chemical reactions, including:

    Substitution Reactions: The iodide ion can be replaced by other nucleophiles such as hydroxide, chloride, or bromide ions.

    Elimination Reactions: Under basic conditions, the compound can undergo Hofmann elimination to form an alkene and a tertiary amine.

    Oxidation and Reduction: The phenyl ring can participate in oxidation and reduction reactions, although these are less common for this specific compound.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or silver nitrate in aqueous or alcoholic solutions.

    Elimination: Strong bases such as sodium hydroxide or potassium tert-butoxide in an organic solvent.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of different quaternary ammonium salts.

    Elimination: Formation of alkenes and tertiary amines.

    Oxidation: Formation of phenolic or quinonoid compounds.

Scientific Research Applications

Ammonium, (3-(methylcarbamoyloxy)phenyl)trimethyl-, iodide is used in various scientific research fields:

    Chemistry: As a phase-transfer catalyst in organic synthesis.

    Biology: In studies involving cell membrane permeability and ion transport.

    Industry: Used in the formulation of disinfectants and antiseptics due to its antimicrobial properties.

Mechanism of Action

The compound exerts its effects primarily through its quaternary ammonium structure, which allows it to interact with negatively charged biological membranes. This interaction can disrupt membrane integrity, leading to cell lysis in microbial organisms. The phenyl ring and carbamoyloxy group may also contribute to its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • Phenyltrimethylammonium iodide
  • Trimethylphenylammonium chloride
  • Trimethylphenylammonium bromide

Uniqueness

Ammonium, (3-(methylcarbamoyloxy)phenyl)trimethyl-, iodide is unique due to the presence of the methylcarbamoyloxy group, which imparts additional chemical reactivity and potential biological activity compared to other quaternary ammonium compounds. This makes it particularly useful in specialized applications where enhanced interaction with biological membranes is desired.

Properties

CAS No.

3983-39-9

Molecular Formula

C11H17IN2O2

Molecular Weight

336.17 g/mol

IUPAC Name

trimethyl-[3-(methylcarbamoyloxy)phenyl]azanium;iodide

InChI

InChI=1S/C11H16N2O2.HI/c1-12-11(14)15-10-7-5-6-9(8-10)13(2,3)4;/h5-8H,1-4H3;1H

InChI Key

MIAARRZWMRMHIS-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)OC1=CC=CC(=C1)[N+](C)(C)C.[I-]

Origin of Product

United States

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